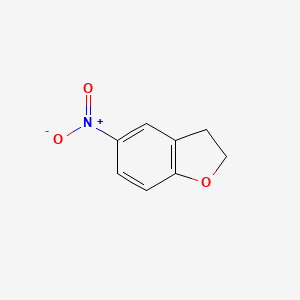

5-Nitro-2,3-dihydro-1-benzofuran

Description

5-Nitro-2,3-dihydro-1-benzofuran is a benzofuran derivative characterized by a nitro (-NO₂) group at the 5-position and a partially saturated dihydrofuran ring. This structural motif confers unique chemical reactivity and biological activity, distinguishing it from fully aromatic benzofurans. The compound is synthesized via catalytic methods, such as chromium-catalyzed reactions involving CrCl₃, Mg, and ligands like dtbpy, yielding moderate efficiencies (34% in one route) .

Propriétés

IUPAC Name |

5-nitro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPKKUFDAHEIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618378 | |

| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17403-47-3 | |

| Record name | 5-Nitro-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran, are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes. For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells.

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, and viral replication.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds.

Result of Action

The result of the action of this compound is likely to be dependent on its mode of action and the specific biological targets it interacts with. As mentioned, some benzofuran derivatives have shown significant cell growth inhibitory effects, suggesting potential anti-cancer activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place away from fire sources and oxidants for safety and stability. Furthermore, the compound’s interaction with its biological targets can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Analyse Biochimique

Biochemical Properties

5-Nitro-2,3-dihydro-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s nitro group is particularly important for its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux. The compound can affect metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress and promoting cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with cellular components and its overall biological activity.

Activité Biologique

5-Nitro-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article delves into the mechanisms, biological effects, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

- Molecular Formula : C9H7NO5

- Molecular Weight : 209.16 g/mol

- Chemical Structure : The presence of a nitro group at the 5-position enhances its reactivity and potential biological activity.

Benzofuran derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activities:

- Enzyme Interaction : These compounds can inhibit or activate specific enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : They influence cell signaling pathways, which can alter gene expression and cellular metabolism.

- Antimicrobial Activity : The nitro group is known to enhance interactions with microbial targets, leading to increased efficacy against pathogens.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Properties : Research indicates significant activity against various bacteria and fungi. For instance, studies have shown that derivatives exhibit varying degrees of effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .

- Anticancer Effects : Benzofuran derivatives have demonstrated potential in inhibiting cell growth in cancer cell lines. Specific studies indicate that substituted benzofurans can significantly reduce tumor cell viability .

- Anti-inflammatory Effects : Some compounds in this class have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Evaluation : A study synthesized novel derivatives of benzofuran and evaluated their antimicrobial properties. The results indicated that most derivatives displayed significant activity against a range of bacteria with MIC values between 0.12 - 7.81 μg/mL .

- In Silico Studies : Molecular docking studies revealed that certain derivatives effectively bind to the active sites of target enzymes involved in bacterial cell wall synthesis, suggesting a mechanism for their antibacterial activity .

- Cancer Cell Studies : In vitro experiments demonstrated that this compound could inhibit the proliferation of cancer cells through apoptosis induction pathways .

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of 5-Nitro-2,3-dihydro-1-benzofuran is its potential as an anticancer agent. Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, including:

- Breast Cancer

- Prostate Cancer

- Ovarian Cancer

Studies have shown that this compound inhibits the growth and division of cancer cells, which is crucial for preventing the spread of tumors. The mechanism involves interference with cellular processes that lead to cancer cell proliferation .

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 12.5 | |

| Prostate Cancer | PC3 | 15.0 | |

| Ovarian Cancer | A2780 | 10.0 |

Antifungal Properties

In addition to its anticancer applications, this compound has demonstrated antifungal activity against various fungal species. Notably, it has been effective against:

- Candida albicans

- Aspergillus fumigatus

- Cryptococcus neoformans

The compound's antifungal mechanism involves inhibiting the growth and reproduction of these fungi, making it a potential candidate for treating fungal infections .

Table 2: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus fumigatus | 16 µg/mL | |

| Cryptococcus neoformans | 64 µg/mL |

Pharmacological Properties

Beyond its anticancer and antifungal activities, this compound exhibits several other pharmacological properties:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals.

- Anti-inflammatory Effects : It may reduce inflammation in various biological systems.

- Analgesic Properties : Preliminary studies suggest it can alleviate pain.

These properties indicate that the compound could be developed into new therapeutic agents for a range of diseases beyond cancer and fungal infections .

Case Studies and Research Insights

Recent studies have focused on synthesizing derivatives of benzofuran compounds to enhance their biological activity. For instance, modifications at different positions on the benzofuran ring have been shown to significantly impact their cytotoxicity against cancer cells and their antimicrobial efficacy .

Case Study: Synthesis and Evaluation of Derivatives

In a study where various derivatives of benzofuran were synthesized and tested for their anticancer properties, it was found that specific substitutions increased the potency against cancer cell lines while maintaining low toxicity towards healthy cells. This highlights the importance of structural modifications in developing effective therapeutic agents .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural variations among benzofuran derivatives include substitution patterns (e.g., nitro, hydroxyl, ester groups) and saturation of the furan ring. Below is a detailed comparison:

Table 1: Structural Features and Chemical Reactivity

| Compound Name | Core Structure | Functional Groups | Key Reactivity Attributes |

|---|---|---|---|

| 5-Nitro-2,3-dihydro-1-benzofuran | Dihydrobenzofuran | -NO₂ at C5 | Electrophilic nitro group; moderate aromaticity due to dihydro structure |

| 5-Nitrobenzofuran | Fully aromatic | -NO₂ at C5 | High aromaticity; limited versatility in substitution reactions |

| 2,3-Dihydro-1-benzofuran-5-ylacetic acid | Dihydrobenzofuran | -COOH at C5 | Acidic proton enables salt formation; lacks nitro group’s redox activity |

| (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol | Dihydrobenzofuran | -NO₂ at C5; -CH₂OH at C2 | Hydroxyl group introduces hydrogen bonding; dual functionalization enhances solubility |

| 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran | Dihydrobenzofuran | -NO₂ at C6; -CH₃ at C3 | Methyl groups increase steric hindrance; nitro position affects electronic distribution |

Key Observations:

- Aromaticity vs.

- Nitro Group Impact: The -NO₂ group at C5 in this compound enhances electrophilicity and redox activity, critical for interactions with biological targets like PARP-1 .

Key Observations:

- Nitro Group Efficacy: Nitro-substituted dihydrobenzofurans show superior antimicrobial and anticancer activities compared to non-nitro analogs. For example, this compound exhibits 15 μM potency in PARP-1 inhibition, a mechanism absent in derivatives lacking the nitro group .

- Steric and Electronic Effects : Methyl groups in 3,3-Dimethyl-6-nitro-2,3-dihydrobenzofuran improve membrane penetration, enhancing antimicrobial activity (IC₅₀ = 18 μM) .

Key Observations:

- Cost vs. Utility : this compound’s high cost (€448/2.5 g) reflects its niche role in targeted therapies, whereas sulfonic acid derivatives are cheaper and used in industrial processes .

- Halogenation Effects : Iodine substitution in 5-Iodo-3,3-dimethyl-2,3-dihydro-1-benzofuran improves binding to biological macromolecules but complicates synthesis .

Q & A

Q. What synthetic methods are commonly used to prepare 5-Nitro-2,3-dihydro-1-benzofuran, and what factors influence reaction yields?

A chromium-catalyzed cross-coupling protocol is widely employed, utilizing CrCl₃, Mg, dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), and TMSCl in THF at 90°C for 12 hours. Critical parameters include stoichiometric ratios (e.g., 1:2 substrate-to-Mg ratio), reaction temperature, and purification via silica gel chromatography (EtOAc/PE solvent system). Reported yields range from 34% to 47%, depending on substrate compatibility and byproduct formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

Silica gel column chromatography with gradients of ethyl acetate and petroleum ether (e.g., 1:4 v/v) effectively separates the target compound from unreacted starting materials and byproducts. Pre-purification via acid-base extraction may reduce polar impurities .

Advanced Research Questions

Q. What mechanistic role does the nitro group play in chromium-catalyzed amidation reactions involving this compound?

The nitro group acts as an electron-withdrawing substituent, stabilizing transition states during acyl C–O bond activation. This facilitates oxidative addition of Cr(III) intermediates to form reactive acylchromium species, enabling cross-coupling with amines. Kinetic studies suggest nitro-directed regioselectivity in aromatic substitution reactions .

Q. How can computational modeling guide the design of this compound derivatives for cannabinoid receptor binding?

Ligand-steered docking studies predict that nitro-substituted dihydrobenzofurans adopt planar conformations, enhancing interactions with the CB2 receptor’s hydrophobic pocket. Substituent modifications (e.g., halogenation at the 7-position) improve binding affinity, as validated by in vitro cAMP inhibition assays .

Q. What strategies resolve discrepancies in reported biological activities of dihydrobenzofuran analogs?

- Standardized Assays : Use uniform cell lines (e.g., HEK293T for receptor studies) and control for nitro-reductase activity, which may alter compound metabolism.

- Structure-Activity Relationship (SAR) Analysis : Compare nitro, acetyl, and halogenated derivatives to isolate electronic vs. steric effects .

Q. Which physicochemical properties of this compound are critical for environmental fate modeling, and how can they be measured?

- Vapor Pressure : Determined via gas chromatography (GC) headspace analysis.

- Water Solubility : Measured using reverse-phase HPLC under saturated conditions.

- Log Koc : Batch sorption experiments with soil organic matter. Current gaps in data for this nitro derivative necessitate extrapolation from 2,3-benzofuran analogs, highlighting the need for targeted studies .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.